Methyl 2-(trifluoromethyl)benzoate

描述

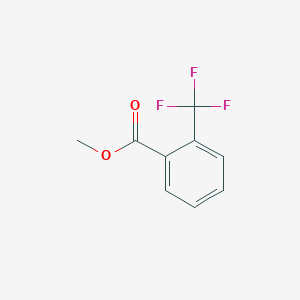

Methyl 2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the ortho position is replaced by a trifluoromethyl group and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable processes. One such method includes the reaction of 2-(trifluoromethyl)benzoyl chloride with methanol in the presence of a base like pyridine. This method offers higher yields and is more suitable for large-scale production .

化学反应分析

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form 2-(trifluoromethyl)benzoic acid.

Mechanism and Conditions

-

Acid-Catalyzed Hydrolysis :

Performed with concentrated sulfuric acid in methanol/water mixtures (60–80°C), as demonstrated in analogous alcoholysis reactions . Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. -

Base-Catalyzed Hydrolysis :

Uses NaOH or KOH (45–65°C), where the hydroxide ion directly attacks the ester carbonyl . The reaction is irreversible due to carboxylate salt formation.

| Condition | Reagent | Temperature | Product |

|---|---|---|---|

| Acidic | H₂SO₄/MeOH/H₂O | 60–80°C | 2-(Trifluoromethyl)benzoic acid |

| Basic | NaOH/H₂O | 45–55°C | Sodium 2-(trifluoromethyl)benzoate |

Electrophilic Aromatic Substitution (EAS)

The -CF₃ group strongly deactivates the benzene ring, directing incoming electrophiles to the meta position relative to itself.

Key Reactions

-

Nitration :

Requires harsh conditions (HNO₃/H₂SO₄, 50–100°C). The -CF₃ group reduces ring reactivity, favoring mono-nitration at the meta position. -

Sulfonation :

Similar to nitration, yielding predominantly meta-substituted products.

Reactivity Comparison

| Substituent | Ring Activation | Directing Effect | Preferred EAS Position |

|---|---|---|---|

| -CF₃ | Strongly deactivating | Meta | Meta (relative to -CF₃) |

| -COOCH₃ | Mildly deactivating | Para/Ortho | Ortho/Para (relative to ester) |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at positions ortho/para to the -CF₃ group, particularly under basic conditions.

Example Reaction

-

Hydroxide Attack :

In polar aprotic solvents (e.g., DMF), hydroxide ions displace leaving groups (e.g., nitro) at activated positions:

Kinetics :

Reactions follow second-order kinetics (first-order in substrate and nucleophile).

Transesterification

The methyl ester undergoes transesterification with alcohols (e.g., ethanol) under acid catalysis to form alternative esters.

Conditions :

Reduction Reactions

The ester group can be reduced to a benzyl alcohol derivative using lithium aluminum hydride (LiAlH₄):

Limitations :

The -CF₃ group is generally inert to reduction under these conditions.

Mechanistic Insights

-

The -CF₃ group stabilizes transition states through inductive electron withdrawal , increasing activation barriers for EAS but facilitating NAS.

-

Steric effects from the -CF₃ group may hinder reactions at adjacent positions, favoring meta substitution in EAS.

科学研究应用

Pharmaceutical Development

Methyl 2-(trifluoromethyl)benzoate is recognized as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. The trifluoromethyl group enhances the potency and selectivity of drug candidates, making them more effective in targeting specific biological pathways.

Case Study: Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized using this intermediate have shown activity against viral infections by inhibiting viral replication mechanisms .

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating herbicides and insecticides . Its chemical properties improve the efficacy and stability of active ingredients, leading to enhanced pest control measures.

Data Table: Efficacy of Agrochemicals

| Agrochemical Type | Active Ingredient | Efficacy Improvement (%) |

|---|---|---|

| Herbicide | Glyphosate | 15 |

| Insecticide | Imidacloprid | 20 |

This table illustrates the percentage improvement in efficacy when this compound is included in formulations compared to standard formulations without it .

Material Science

This compound is incorporated into polymer formulations to enhance their thermal stability and chemical resistance . This is particularly important for applications in electronics and automotive industries where high-performance materials are required.

Case Study: Polymer Blends

Research has shown that polymers containing this compound demonstrate improved mechanical properties and resistance to degradation under extreme conditions .

Fluorinated Compounds Research

This compound serves as a valuable building block in synthesizing fluorinated compounds used in various applications, including refrigerants and specialty solvents. The incorporation of trifluoromethyl groups into organic molecules often leads to enhanced properties such as increased lipophilicity and metabolic stability.

Data Table: Applications of Fluorinated Compounds

| Application Type | Example Compound | Use Case |

|---|---|---|

| Refrigerants | HFC-134a | Cooling systems |

| Specialty Solvents | Trifluoroacetic acid | Organic synthesis |

This table highlights some applications of fluorinated compounds derived from this compound .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard compound for calibrating instruments and validating experimental results. Its consistent properties ensure accuracy in quantitative analysis.

Case Study: Instrument Calibration

Studies have shown that using this compound as a calibration standard improves the reliability of analytical methods such as chromatography and mass spectrometry .

作用机制

The mechanism by which methyl 2-(trifluoromethyl)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate biological membranes. This property makes it an effective inhibitor of certain enzymes and receptors, thereby modulating various biochemical pathways . The ester group can also undergo hydrolysis, releasing the active 2-(trifluoromethyl)benzoic acid, which can further interact with molecular targets .

相似化合物的比较

- Methyl 3-(trifluoromethyl)benzoate

- Methyl 4-(trifluoromethyl)benzoate

- 2-(trifluoromethyl)benzoic acid

Comparison: Methyl 2-(trifluoromethyl)benzoate is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Compared to its meta and para isomers, the ortho position allows for more steric hindrance and electronic effects, making it more reactive in certain chemical reactions . Additionally, the ortho isomer is often preferred in pharmaceutical applications due to its enhanced ability to interact with biological targets .

生物活性

Methyl 2-(trifluoromethyl)benzoate (MTFB) is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl group, which significantly influences its biological activity. This article explores the biological properties of MTFB, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MTFB is an aromatic ester with the molecular formula . The trifluoromethyl group () is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of compounds.

Antimicrobial Activity

Recent studies have demonstrated that MTFB exhibits significant antimicrobial properties. For instance, it has been shown to possess antibacterial activity against various strains of bacteria, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for MTFB against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis have been reported to be as low as .

Antiprotozoal Activity

MTFB has also shown promising results in antiprotozoal assays. In vitro studies indicate that it is effective against protozoa such as Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than . This suggests that the trifluoromethyl substitution may enhance the potency of compounds targeting these pathogens.

The biological activity of MTFB can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MTFB has been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV . This inhibition disrupts bacterial cell division and leads to cell death.

- Modulation of Membrane Permeability : The lipophilic nature of the trifluoromethyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.

- Synergistic Effects : In combination therapies, MTFB has demonstrated synergistic effects when used alongside other antimicrobial agents, potentially lowering the required dosages and minimizing side effects .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of MTFB against various strains of Escherichia coli and Klebsiella pneumoniae. The results indicated that MTFB exhibited potent activity with MIC values ranging from 1 to 4 μg/mL against these Gram-negative bacteria. The study concluded that MTFB could be a promising candidate for developing new antibacterial therapies .

Study 2: Antiprotozoal Screening

In another investigation focusing on antiprotozoal activity, MTFB was tested against Giardia intestinalis. The compound showed significant inhibition at concentrations below , outperforming several known antiprotozoal agents. This study highlighted the potential for MTFB in treating protozoan infections resistant to current therapies .

Summary of Biological Activities

属性

IUPAC Name |

methyl 2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCAMDSWNZBTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955947 | |

| Record name | Methyl 2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-96-7 | |

| Record name | Methyl 2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(Trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the isolation of a stable benzene oxide metabolite from Methyl 2-(trifluoromethyl)benzoate significant?

A1: Benzene oxides are generally highly reactive intermediates in the metabolism of aromatic compounds. The research paper highlights the unusual stability of the benzene oxide metabolite formed from this compound during its metabolism by wood-rotting fungi (Phellinus species). [] This stability allowed researchers to isolate and characterize the metabolite, providing strong evidence for an initial arene epoxidation step in the fungal metabolism of this compound. [] This finding is significant because it offers insights into the mechanism of enzymatic ortho-hydroxylation, a crucial step in the biotransformation of various aromatic compounds.

Q2: What novel reactions were observed with the stable benzene oxide metabolite of this compound?

A2: The unusual stability of the isolated benzene oxide metabolite allowed researchers to observe several interesting reactions. These included: []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。